N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the benzodioxole and dimethoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to increase yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of certain groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more polar compounds, while reduction may produce more hydrophobic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with various biomolecules and potential as a biochemical probe.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, it may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives with varying substituents on the imidazole ring. Examples include:
- 2-(3,4-dimethoxyphenyl)-1H-imidazole
- 5-(4-methylphenyl)-1H-imidazole
Uniqueness
The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activities, including its effects on various biological pathways and its potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- Benzodioxole moiety : This aromatic structure contributes to the compound's potential pharmacological properties.
- Imidazole ring : Known for its role in various biological processes, the imidazole component may enhance the compound's interaction with biological targets.
- Sulfanyl group : This functional group may play a critical role in the compound's reactivity and biological activity.
The molecular formula is C19H20N4O4S, with a molecular weight of 394.40 g/mol.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives. For instance, compounds similar to this compound have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. In vitro studies reported IC50 values of 0.68 µM for related compounds, indicating strong inhibitory effects on this enzyme, which is crucial for managing diabetes .
Cytotoxicity Studies
The cytotoxic effects of benzodioxole derivatives were evaluated using various cancer cell lines. The compound demonstrated selective toxicity, showing significant activity against certain cancer cell lines while exhibiting minimal effects on normal cells. For example, a related derivative exhibited IC50 values ranging from 26 to 65 µM against cancer cell lines while maintaining IC50 values greater than 150 µM for normal cells . This selectivity is vital for developing safer anticancer agents.
Mechanistic Insights
The mechanism of action for compounds like this compound appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit α-amylase suggests a role in modulating carbohydrate digestion and absorption.
- Induction of Apoptosis : Studies indicate that similar compounds can induce apoptosis in cancer cells through various signaling pathways, including caspase activation and modulation of Bcl-2 family proteins .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers, potentially benefiting conditions characterized by chronic inflammation .
In Vivo Studies
In vivo experiments using streptozotocin-induced diabetic mice demonstrated that treatment with benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration of five doses . Such findings underscore the therapeutic potential of these compounds in managing diabetes.
Comparative Analysis of Related Compounds
Compound Name | Structure | IC50 (α-Amylase) | Cytotoxicity (Cancer Cells) | Notes |
---|---|---|---|---|
Compound IIc | Benzodioxole derivative | 0.68 µM | 26–65 µM | Strong antidiabetic properties |
Compound IId | Similar structure | 0.85 µM | Not specified | Effective against multiple cancer lines |
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S/c1-16-4-6-17(7-5-16)25-27(30-26(29-25)18-8-10-20(32-2)22(12-18)33-3)36-14-24(31)28-19-9-11-21-23(13-19)35-15-34-21/h4-13H,14-15H2,1-3H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRAPIBUWYWKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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